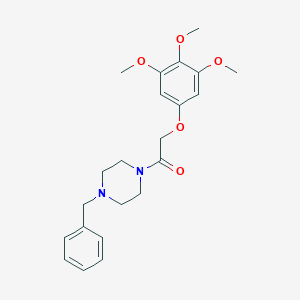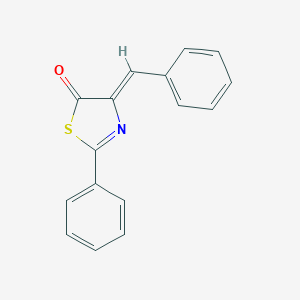![molecular formula C12H21N3O3 B232148 1-{2-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232148.png)
1-{2-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone, commonly known as HEPES, is a zwitterionic organic compound that is widely used as a buffering agent in biological research. It was first synthesized in 1966 by Good et al. and has since become a popular choice for maintaining the pH of cell culture media, protein solutions, and other biological samples.
Mecanismo De Acción
HEPES acts as a weak acid and base, allowing it to resist changes in pH by accepting or donating protons as needed. This buffering capacity is due to the presence of two ionizable groups, a carboxylate and a tertiary amine, which can be protonated or deprotonated depending on the pH of the solution.
Biochemical and Physiological Effects:
HEPES has been shown to have minimal effects on the biochemical and physiological properties of cells and proteins. It does not interfere with enzyme activity or protein structure, making it an ideal choice for maintaining the pH of biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of HEPES is its ability to maintain a stable pH range without affecting biological processes. It is also relatively inexpensive and readily available. However, HEPES has some limitations, including its limited buffering capacity at low pH and high temperatures. It is also not suitable for use in certain types of experiments, such as those involving metal ions or chelators.
Direcciones Futuras
As research in the biological sciences continues to evolve, there are many potential future directions for the use of HEPES. One area of interest is the development of new buffering agents with enhanced properties, such as increased buffering capacity or improved stability at extreme pH or temperature ranges. Additionally, HEPES could be used in combination with other compounds to create novel solutions for specific applications, such as drug delivery or gene therapy. Overall, HEPES is a versatile and valuable tool for scientific research, with many potential applications in the future.
Métodos De Síntesis
HEPES is synthesized by a multi-step process involving the reaction of piperazine with acrylonitrile, followed by the addition of ethylene oxide and subsequent hydrolysis. The final product is obtained after purification through column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
HEPES is widely used in scientific research as a buffering agent due to its ability to maintain a stable pH range between 6.8 and 8.2. It is particularly useful in cell culture experiments as it does not interfere with cell growth or metabolism. Additionally, HEPES has been used in a variety of biochemical assays, including enzyme kinetics, protein folding, and DNA sequencing.
Propiedades
Nombre del producto |
1-{2-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone |
|---|---|
Fórmula molecular |
C12H21N3O3 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
1-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H21N3O3/c16-9-8-13-4-6-14(7-5-13)12(18)10-15-3-1-2-11(15)17/h16H,1-10H2 |
Clave InChI |
AIOWJHHZXDSGKI-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)CC(=O)N2CCN(CC2)CCO |
SMILES canónico |
C1CC(=O)N(C1)CC(=O)N2CCN(CC2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N-methylmethanamine](/img/structure/B232074.png)
![Benzenesulfonic acid, 3,3'-azobis[6-[2-(4-nitro-2-sulfophenyl)ethenyl]-](/img/structure/B232075.png)
![N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline](/img/structure/B232076.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide](/img/structure/B232077.png)
![2-[4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232078.png)

![2-[4-(4-Hydroxyphenyl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232082.png)
![(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethylmethanamine](/img/structure/B232088.png)
![3-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]-1-propanol](/img/structure/B232089.png)
![10-(4-Methyl-1-piperazinyl)-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-3-ol](/img/structure/B232092.png)

